molecular formula C28H22N4O8 B11284026 5-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-[1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione

5-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-[1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione

Cat. No.: B11284026
M. Wt: 542.5 g/mol
InChI Key: GORYEVGYMHVTJU-UHFFFAOYSA-N
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Description

5-(2-(3,4-Dimethoxyphenyl)-2-oxoethyl)-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-[1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a quinazoline core, a dioxolo ring, and multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 5-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-[1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione involves several steps:

Chemical Reactions Analysis

5-(2-(3,4-Dimethoxyphenyl)-2-oxoethyl)-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-[1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketone groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl or oxadiazole rings, introducing different substituents and modifying the compound’s properties.

Scientific Research Applications

This compound has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Researchers investigate its potential as a bioactive molecule with antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: The compound’s unique structure makes it a candidate for drug development, targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of 5-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-[1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione involves interactions with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its full potential.

Comparison with Similar Compounds

Similar compounds include:

Properties

Molecular Formula

C28H22N4O8

Molecular Weight

542.5 g/mol

IUPAC Name

5-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-[1,3]dioxolo[4,5-g]quinazoline-6,8-dione

InChI

InChI=1S/C28H22N4O8/c1-36-21-9-8-17(10-22(21)37-2)20(33)13-31-19-12-24-23(38-15-39-24)11-18(19)27(34)32(28(31)35)14-25-29-26(30-40-25)16-6-4-3-5-7-16/h3-12H,13-15H2,1-2H3

InChI Key

GORYEVGYMHVTJU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)CN2C3=CC4=C(C=C3C(=O)N(C2=O)CC5=NC(=NO5)C6=CC=CC=C6)OCO4)OC

Origin of Product

United States

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